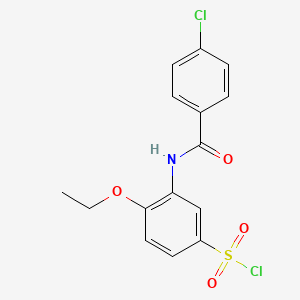![molecular formula C21H23N3O3 B2845313 2-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-carboxamide CAS No. 1448066-66-7](/img/structure/B2845313.png)
2-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole and 1-naphthamide. These intermediates are then subjected to coupling reactions under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice, temperature, and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-ethoxy-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]naphthalene-1-carboxamide include:
- 2-ethoxy-N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzamide
- 2-ethoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)ethan-1-amine
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with specific molecular targets in ways that other compounds may not, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
2-ethoxy-N-[1-(oxan-4-yl)pyrazol-4-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-2-27-19-8-7-15-5-3-4-6-18(15)20(19)21(25)23-16-13-22-24(14-16)17-9-11-26-12-10-17/h3-8,13-14,17H,2,9-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWDJPAJMHGGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CN(N=C3)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-6-(pyridin-4-yl)pyrimidin-4-ol](/img/structure/B2845236.png)
![5-[4-(cyclopropanesulfonyl)piperazine-1-carbonyl]-1H-1,3-benzodiazole](/img/structure/B2845237.png)
![Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2845238.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2845239.png)

![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)

![N-[1-(3-Benzyl-1,2,4-oxadiazol-5-yl)ethyl]-2-chloroacetamide](/img/structure/B2845246.png)
![3-Methylimidazo[4,3-b][1,3]thiazole-2-carboxylic acid](/img/structure/B2845247.png)



![(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B2845253.png)
